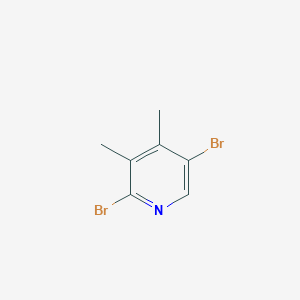

2,5-Dibromo-3,4-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a structural motif of immense significance in chemistry. chemijournal.comresearchgate.net Its derivatives are ubiquitous, found in a wide range of naturally occurring compounds such as vitamins, coenzymes, and alkaloids. lifechemicals.comnih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to interact with various biological targets. lifechemicals.comrsc.orgnih.gov Pyridine-based compounds have shown efficacy in treating a spectrum of diseases, including cancer, by inhibiting key enzymes and receptors. chemijournal.comresearchgate.net Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals and materials science, serving as precursors and key components in the synthesis of complex functional molecules. rsc.orgnih.gov The versatility of the pyridine ring, allowing for a wide range of substitutions, makes it an indispensable tool for chemists in designing molecules with specific properties. nih.govnih.gov

Overview of Dihalogenated Pyridines in Organic Synthesis

Dihalogenated pyridines are particularly valuable intermediates in organic synthesis. The presence of two halogen atoms on the pyridine ring provides multiple reactive sites for further functionalization, most notably through cross-coupling reactions. youtube.com These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. acs.orgrsc.org

The regioselectivity of these reactions—that is, which halogen atom reacts—is influenced by the electronic environment of the pyridine ring and the specific reaction conditions. researchgate.net For instance, the relative positions of the halogens and any other substituents on the ring can direct the outcome of a reaction, enabling chemists to selectively modify one position over another. researchgate.net This controlled reactivity makes dihalogenated pyridines powerful building blocks for creating libraries of compounds for drug discovery and materials science research. Their utility is demonstrated in the synthesis of polysubstituted pyridines, which are scaffolds for drug candidates and other biologically active molecules. researchgate.net

Unique Structural Features and Research Context of 2,5-Dibromo-3,4-dimethylpyridine

This compound is a polysubstituted pyridine with a distinct arrangement of functional groups that confers unique reactivity. The molecule features two bromine atoms at the 2- and 5-positions and two methyl groups at the 3- and 4-positions of the pyridine ring.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3430-22-6 |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 63-67 °C |

| Boiling Point | 258.8±35.0 °C (Predicted) |

This data is compiled from publicly available chemical information databases.

Scope and Academic Relevance of the Research Review

This review focuses on the chemical properties, synthesis, and research applications of this compound. The academic relevance of studying such a compound lies in its potential as a key intermediate for creating novel molecules with applications in medicinal chemistry, agrochemistry, and materials science. chemimpex.com Understanding the reactivity and synthetic utility of this specific dihalogenated and dimethylated pyridine contributes to the broader field of heterocyclic chemistry. By exploring the nuances of its structure and how it behaves in chemical reactions, researchers can develop new synthetic methodologies and design molecules with tailored functions. The study of such building blocks is essential for advancing the discovery of new drugs, more effective pesticides, and innovative materials with enhanced properties. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYPCTWUAQSMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856517 | |

| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125419-92-3 | |

| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromo 3,4 Dimethylpyridine and Its Precursors

Direct Halogenation Routes to Pyridine (B92270) Scaffolds

The direct introduction of two bromine atoms onto the 3,4-dimethylpyridine (B51791) (3,4-lutidine) scaffold represents a formidable challenge due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, strategies employing harsh conditions and potent brominating agents can achieve this transformation, albeit with potential challenges in regioselectivity and yield.

Electrophilic Bromination Strategies

Electrophilic bromination of pyridine and its derivatives typically requires more forceful conditions than those used for electron-rich aromatic systems. nih.gov The methyl groups in 3,4-dimethylpyridine are electron-donating, which activates the ring towards electrophilic attack relative to unsubstituted pyridine. Common strategies involve the use of elemental bromine or N-bromo-reagents in the presence of a strong acid, such as oleum (fuming sulfuric acid), which protonates the pyridine nitrogen, further increasing the ring's deactivation but also facilitating the reaction under specific conditions. google.com

A key reagent in the direct bromination of substituted pyridines is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), often used in conjunction with oleum. This combination provides a highly electrophilic bromine source capable of halogenating even deactivated rings. google.com

Regioselectivity Control in Pyridine Bromination

For 3,4-dimethylpyridine, the directing effects of the two methyl groups and the ring nitrogen atom govern the position of substitution. The methyl groups are activating and direct incoming electrophiles to the ortho and para positions. In this case, the available positions are C2, C5, and C6. The first bromination is strongly directed to the C5 position, which is para to the 3-methyl group and ortho to the 4-methyl group, and is sterically accessible. A second bromination would then be directed to one of the remaining activated positions, C2 or C6. The synthesis of 2,5-dibromo-3,4-dimethylpyridine requires precise control to ensure this specific substitution pattern over other potential dibromo-isomers.

Optimization of Reaction Conditions and Yields for Substituted Pyridines

Optimizing the direct bromination of dimethylpyridines involves careful control of temperature, reaction time, and the stoichiometry of the brominating agent. In a process analogous to the synthesis of the target compound, the bromination of 2,3-dimethylpyridine to 5-bromo-2,3-dimethylpyridine was achieved by heating the substrate with DBDMH in 65% oleum. google.com This highlights that elevated temperatures and strongly acidic media are often necessary to drive the reaction to completion.

Table 1: Optimized Conditions for Direct Monobromination of an Analogous Dimethylpyridine google.com

| Parameter | Value |

| Starting Material | 2,3-Dimethylpyridine |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Solvent/Medium | Oleum (65%) |

| Temperature | 105°C |

| Reaction Time | 2 hours |

| Product | 5-Bromo-2,3-dimethylpyridine |

Achieving selective dibromination to the 2,5-positions would require further optimization, potentially through adjusting the molar ratio of the brominating agent and extending the reaction time or increasing the temperature, while being mindful of the potential formation of undesired isomers.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

Multi-step syntheses offer a more controlled, albeit longer, route to this compound. These methods typically start with a pre-functionalized pyridine, such as an aminopyridine, and use a sequence of protection, halogenation, and diazotization reactions to install the bromine atoms with high regioselectivity. A well-documented synthesis for the closely related 2,5-dibromo-3-methylpyridine (B189406) provides a direct template for this approach. google.com

Protection Group Strategies (e.g., Acetylation of Amino-Pyridines)

The amino group is a powerful activating group that can direct electrophilic bromination. To moderate its reactivity and prevent side reactions, it is often protected. A common strategy is the acetylation of an amino-pyridine using acetic anhydride (B1165640) to form an acetamido group. This protection step is the first stage in a multi-step synthesis starting from 2-amino-3-methylpyridine. google.com The reaction involves heating the aminopyridine with acetic anhydride, after which the protected intermediate is brominated. google.comresearchgate.net The less activating acetamido group allows for more controlled bromination, typically at the C5 position. Following bromination, the acetyl group can be removed via hydrolysis.

Sandmeyer-Type Diazotization and Halogenation for Pyridine Derivatives

The Sandmeyer reaction is a cornerstone of aromatic chemistry used to replace an amino group with a halide via a diazonium salt intermediate. nih.gov This reaction is particularly useful for introducing a halogen at a position that is not easily accessible through direct electrophilic substitution.

In the synthesis of 2,5-dibromo-3-methylpyridine, the precursor 2-amino-3-methyl-5-bromopyridine is converted to the final product using a Sandmeyer reaction. google.com The process involves treating the aminopyridine with a nitrite (B80452) source (e.g., sodium nitrite) in a cold, acidic solution (e.g., hydrobromic acid) to form the diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired 2,5-dibromo product with high yield. google.com This established methodology can be directly applied to a 2-amino-5-bromo-3,4-dimethylpyridine precursor to furnish the target compound.

Table 2: Conditions for Sandmeyer Bromination of a Substituted Aminopyridine google.com

| Parameter | Value |

| Starting Material | 2-Amino-3-methyl-5-bromopyridine |

| Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr) |

| Catalyst | Cuprous bromide (CuBr) |

| Temperature | -5 to 10°C |

| Reaction Time | 2 to 4 hours |

| Product | 2,5-Dibromo-3-methylpyridine |

| Yield | 64-67% |

This multi-step approach, combining protection, electrophilic bromination, and a Sandmeyer reaction, provides a reliable and regioselective pathway for the synthesis of this compound.

Utility of Halogen-Exchange Reactions (e.g., Finkelstein Reaction)

The Finkelstein reaction is a cornerstone of synthetic organic chemistry, facilitating the conversion of one halogen for another through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgorganic-chemistry.org The classic application involves transforming alkyl chlorides or bromides into alkyl iodides using a solution of sodium iodide in acetone. wikipedia.org The reaction's success is often driven by Le Châtelier's principle; the newly formed sodium chloride or bromide is insoluble in acetone and precipitates, thus driving the equilibrium towards the desired iodoalkane product. wikipedia.org

While highly effective for alkyl halides, the direct application of the classic Finkelstein reaction to aryl halides, such as bromopyridines, is generally unsuccessful. wikipedia.org The carbon-halogen bond in an aromatic system has partial double-bond character, making it stronger and less susceptible to SN2 attack. However, variants of this reaction, often termed "aromatic Finkelstein reactions," have been developed. These transformations typically require a catalyst to proceed. For instance, the exchange of an aryl bromide for an aryl iodide can be facilitated by copper(I) iodide, often in combination with diamine ligands. wikipedia.org Nickel bromide with tri-n-butylphosphine has also been identified as a suitable catalytic system for such exchanges. wikipedia.org

In the context of this compound, a halogen-exchange reaction could be employed to convert the bromo-substituents into other halides, such as iodo or fluoro groups, thereby creating different precursors for subsequent reactions. For example, converting a bromopyridine to an iodopyridine can be advantageous as the carbon-iodine bond is more reactive in certain cross-coupling reactions. manac-inc.co.jp The synthesis of iodoarenes via a Finkelstein-type reaction is more feasible when electron-withdrawing groups are present at the ortho or para positions relative to the halogen. manac-inc.co.jp

Table 1: General Principle of the Finkelstein Reaction

| Starting Material | Reagent | Solvent | Product | Driving Force |

| Alkyl Chloride (R-Cl) | Sodium Iodide (NaI) | Acetone | Alkyl Iodide (R-I) | Precipitation of NaCl wikipedia.org |

| Alkyl Bromide (R-Br) | Sodium Iodide (NaI) | Acetone | Alkyl Iodide (R-I) | Precipitation of NaBr wikipedia.org |

| Alkyl Chloride (R-Cl) | Potassium Fluoride (KF) | DMF, DMSO | Alkyl Fluoride (R-F) | Formation of a strong C-F bond wikipedia.orgorganic-chemistry.org |

| Aryl Bromide (Ar-Br) | Sodium Iodide (NaI) | N/A | Aryl Iodide (Ar-I) | Requires catalyst (e.g., CuI) wikipedia.org |

Modern Catalytic Approaches in Halopyridine Synthesis

The synthesis of halopyridines is of significant interest as these compounds are crucial building blocks for pharmaceuticals and agrochemicals. nih.govchemrxiv.org However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, which often necessitate harsh conditions like high temperatures and strong acids. nih.gov Modern synthetic chemistry has moved towards catalytic methods to overcome these limitations, offering milder reaction conditions, improved regioselectivity, and greater functional group tolerance.

Emerging Green Chemistry Principles in Halopyridine Production

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The production of halopyridines, traditionally reliant on harsh conditions and stoichiometric reagents, is an area where the application of these principles can have a significant environmental and economic impact. ijarsct.co.insigmaaldrich.com

The twelve principles of green chemistry provide a framework for achieving more sustainable synthesis. acs.org Key principles relevant to halopyridine production include:

Prevention : It is better to prevent waste than to clean it up after it has been created. acs.org Catalytic methods are inherently better in this regard than stoichiometric reactions.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : This principle encourages avoiding toxic reagents, such as elemental halogens, in favor of safer alternatives like N-halosuccinimides. ijarsct.co.in

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ethanol, or ionic liquids. ijarsct.co.in In some cases, solvent-free reactions are possible. ijarsct.co.in

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can often be recycled, reducing waste. yale.edusigmaaldrich.com This directly ties into the modern palladium-catalyzed approaches discussed previously.

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com Technologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.in

Table 3: Comparison of Traditional vs. Green Approaches in Halopyridine Synthesis

| Principle | Traditional Approach | Green Chemistry Approach |

| Reagents | Stoichiometric, often hazardous (e.g., Br2, strong acids) nih.gov | Catalytic, less hazardous (e.g., Pd catalysts, N-chlorosuccinimide) ijarsct.co.in |

| Solvents | Toxic organic solvents (e.g., benzene, chloroform) ijarsct.co.in | Benign solvents (water, ethanol) or solvent-free conditions ijarsct.co.in |

| Energy | High temperatures, prolonged reaction times ijarsct.co.in | Ambient temperatures, microwave-assisted synthesis for reduced energy use ijarsct.co.in |

| Waste | High E-factor (significant waste generated per kg of product) acs.org | Lower waste through higher atom economy and catalyst recycling ijarsct.co.inacs.org |

Chemical Reactivity and Transformational Chemistry of 2,5 Dibromo 3,4 Dimethylpyridine

Transition-Metal-Catalyzed Cross-Coupling Reaction Pathways

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2,5-Dibromo-3,4-dimethylpyridine, these reactions allow for the selective functionalization of the pyridine (B92270) core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. organic-chemistry.orgnih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The two bromine atoms on the this compound ring exhibit different reactivities, which can be exploited to achieve regioselective functionalization. The bromine at the 2-position is generally more reactive towards palladium-catalyzed coupling reactions than the bromine at the 5-position. This difference in reactivity allows for the selective substitution at the C2 position.

For instance, studies on similar dihalopyridines have shown that the C2-halide undergoes coupling preferentially. nih.gov This selectivity is attributed to the electronic and steric environment of the bromine atoms. The C2 position is more electron-deficient, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.

In a related study on 3,4,5-tribromo-2,6-dimethylpyridine, it was observed that the substitution order in Suzuki-Miyaura reactions is influenced by the nature of the boronic acid. beilstein-journals.orgnih.gov This suggests that by carefully selecting the reaction conditions and coupling partners, a degree of control over the arylation or alkylation site can be achieved.

The choice of catalyst and ligand is crucial in determining the efficiency and selectivity of the Suzuki-Miyaura coupling. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgorganic-chemistry.org The ligands associated with the palladium center play a significant role in stabilizing the catalyst and influencing its reactivity.

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org For example, the use of Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has been shown to promote C4-selective cross-couplings in 2,4-dichloropyridines, highlighting the directing effect of the ligand. nih.gov While not directly on this compound, this demonstrates the principle that ligand choice can override the inherent reactivity of the C-X bonds.

In some cases, ligand-free conditions, often referred to as "Jeffery" conditions, can lead to unexpected and useful selectivity. nih.gov These reactions are thought to involve palladium nanoparticles as the active catalytic species. nih.gov The table below summarizes typical catalyst systems used in Suzuki-Miyaura couplings.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | THF |

| Pd/IPr | IPr | NaOtBu | Toluene |

This table presents generalized catalyst systems and specific conditions may vary based on the substrates.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is a powerful method for introducing alkynyl moieties onto aromatic rings. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex. organic-chemistry.org

In the case of dihaloheteroarenes, the more reactive halide is expected to undergo coupling first. For dihalopyridines, the reactivity order is typically I > Br > Cl. orgsyn.org With this compound, the bromine at the 2-position would be the more likely site for initial Sonogashira coupling due to its higher reactivity. Studies on similar substrates like 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated the feasibility of selective alkynylation. rsc.org

Negishi and Stille Coupling Applications

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. organic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and tolerance of a wide range of functional groups. researchgate.net For dihalopyridines, selective coupling can be achieved, often at the more reactive halide position. orgsyn.org The Pd/IPr catalytic system has also proven effective for C4-selective Negishi couplings of 2,4-dichloropyridines, demonstrating the potential for ligand-controlled regioselectivity. nih.gov

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound (stannane) with an organic halide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Similar to other cross-coupling reactions, the reactivity of the halide partner follows the order I > OTf > Br >> Cl. wikipedia.org For substrates with multiple halides, selective coupling is possible. For instance, in the Stille coupling of 3,5-dibromo-2-pyrone, selective reactions have been observed. uwindsor.ca This suggests that for this compound, selective functionalization at one of the bromine atoms should be achievable under appropriate Stille conditions.

Table 2: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc | Organotin |

| Toxicity of Reagent | Lower | Higher |

| Reactivity of Reagent | High | Moderate |

| Functional Group Tolerance | Good | Excellent |

Heck Coupling Reactions and Vinylations

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a valuable tool for the vinylation of aryl halides. The catalytic cycle typically involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org

The reactivity of the halide in the Heck reaction generally follows the trend I > Br > Cl. wikipedia.org Therefore, in this compound, the bromine at the 2-position would be expected to react preferentially. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the outcome of the Heck reaction. organic-chemistry.org Phosphine-free catalyst systems and the use of N-heterocyclic carbene (NHC) ligands have been shown to be effective in Heck couplings. organic-chemistry.org

Chemo- and Regioselective Considerations in Sequential Coupling Reactions

The presence of two chemically distinct bromine atoms on the pyridine ring of this compound—one at the C2 position (α to the nitrogen) and the other at the C5 position (β to the nitrogen)—allows for selective functionalization through sequential cross-coupling reactions. The difference in reactivity between the α- and β-positions is a key factor in achieving chemo- and regioselectivity. Generally, the C2-position of a pyridine ring is more activated towards certain transformations due to the electronic influence of the adjacent nitrogen atom.

A notable example of the selective reactivity of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. In a documented synthesis, this compound was reacted with potassium vinyltrifluoroborate to selectively yield 5-bromo-3,4-dimethyl-2-vinylpyridine. google.com This transformation highlights the preferential reactivity of the C2-bromine atom under these specific palladium-catalyzed conditions.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound google.com

| Starting Material | Coupling Partner | Product | Reaction Conditions |

| This compound | Potassium vinyltrifluoroborate | 5-Bromo-3,4-dimethyl-2-vinylpyridine | Cesium carbonate, 1,4-dioxane |

This selective coupling demonstrates that the C2-position can be functionalized while leaving the C5-bromine atom intact for subsequent chemical modifications, opening pathways to complex, polysubstituted pyridine derivatives.

Nucleophilic Substitution Reactions

Displacement of Bromine Atoms by Heteroatom Nucleophiles

The bromine atoms on the this compound ring are susceptible to displacement by heteroatom nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being an electron-deficient aromatic system, facilitates such reactions, particularly when strong electron-withdrawing groups are present. While specific studies detailing the nucleophilic substitution on this compound with a wide range of heteroatom nucleophiles are not extensively documented in readily available literature, the general principles of pyridine chemistry suggest that such reactions are feasible.

The reactivity of halopyridines in SNAr reactions is often enhanced by heating. fu-berlin.de It is anticipated that reacting this compound with nucleophiles such as amines or alkoxides under thermal conditions would lead to the substitution of one or both bromine atoms. The regioselectivity of such substitutions would depend on the reaction conditions and the nature of the nucleophile.

Mechanistic Aspects of SNAr Reactions on the Pyridine Ring

The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds through an addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a bromine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. fu-berlin.de

In the context of this compound, the attack of a nucleophile at either the C2 or C5 position would form a corresponding Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. The presence of two methyl groups, which are electron-donating, may slightly decrease the electrophilicity of the ring carbons, potentially making the SNAr reaction less facile compared to an unsubstituted halopyridine. However, the inherent electron-deficient nature of the pyridine ring is generally sufficient to allow for these transformations.

Organometallic Intermediates and Transformations

Generation and Reactivity of Pyridyllithium and Pyridyl Grignard Reagents

The bromine atoms of this compound can be utilized to generate organometallic reagents, such as pyridyllithium and pyridyl Grignard reagents, through metal-halogen exchange. These transformations convert the electrophilic carbon-bromine bond into a nucleophilic carbon-metal bond, which can then react with various electrophiles.

While specific literature detailing the formation of Grignard or pyridyllithium reagents directly from this compound is sparse, the generation of such reagents from other bromopyridines is well-established. For instance, the reaction of a bromopyridine with magnesium metal can form a pyridylmagnesium bromide (a Grignard reagent). These reagents are strong nucleophiles and can react with a variety of electrophiles, including aldehydes, ketones, and esters.

Similarly, treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures would be expected to lead to lithium-halogen exchange, forming a lithiated pyridine species. The position of the lithiation would likely be selective, with the more reactive bromine atom being exchanged. This pyridyllithium intermediate would be a potent nucleophile, capable of reacting with a wide array of electrophiles.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

In the case of this compound, the pyridine nitrogen itself can act as a directing group. However, the presence of the methyl groups at the C3 and C4 positions blocks the adjacent ortho positions (C2 and C5 are already substituted with bromine, and C4 and C3 are substituted with methyl groups). An alternative approach is lateral lithiation, where a proton on a methyl group is abstracted.

In a study investigating the reactivity of this compound, attempts at directed ortho-metalation were explored. The analysis of the compound using proton NMR spectroscopy showed the protons of the two methyl groups as a single singlet. This suggests that under standard conditions, the chemical environments of the two methyl groups are equivalent. Further investigation into the lateral lithiation of this compound would be necessary to determine the feasibility and regioselectivity of such a transformation.

Redox Chemistry and Other Functional Group Interconversions of this compound

The redox chemistry of this compound and its functional group interconversions are critical for its application in organic synthesis. These transformations allow for the strategic modification of the pyridine core, enabling the creation of a diverse array of more complex molecules. The presence of two bromine atoms, two methyl groups, and a nitrogen atom within the aromatic ring imparts a unique reactivity profile, influencing the outcomes of reduction, oxidation, and other functionalization reactions.

Reductive Dehalogenation and Pyridine Ring Reductions

The bromine substituents on the this compound ring are susceptible to removal through reductive dehalogenation processes. This can be a desirable transformation for synthesizing partially or fully dehalogenated dimethylpyridines.

Reductive Dehalogenation:

Various methods are available for the reductive dehalogenation of aryl halides, which can be applied to this compound. One common approach involves the use of metal-based reducing agents. For instance, bimetallic systems like palladium on iron (Pd/Fe) or copper on iron (Cu/Fe) have been shown to be effective for the reductive dehalogenation of brominated compounds. rsc.org These systems work through the formation of galvanic cells, which enhances the reducing power of iron. rsc.org The general reaction involves the transfer of electrons from the metal to the carbon-bromine bond, leading to its cleavage. youtube.com

Another powerful method is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source can effectively remove bromine atoms. The choice of catalyst, solvent, and reaction conditions can sometimes allow for selective dehalogenation.

Microbial reductive dehalogenation represents a greener alternative. Certain anaerobic microbes possess dehalogenase enzymes that can cleave carbon-halogen bonds. frontiersin.orgenviro.wiki While specific studies on this compound may be limited, the principles of these reactions are broadly applicable to a range of halogenated organic compounds. nih.gov

Pyridine Ring Reductions:

The complete reduction of the pyridine ring in this compound to form the corresponding piperidine (B6355638) derivative is a challenging but valuable transformation. The aromaticity of the pyridine ring makes it resistant to reduction. However, under forcing conditions, this can be achieved.

Catalytic hydrogenation over powerful catalysts like platinum, palladium, or rhodium at high pressures and temperatures can lead to the saturation of the pyridine ring. iitm.ac.in It is important to note that under these conditions, reductive dehalogenation is also likely to occur, potentially leading to 3,4-dimethylpiperidine (B1368319) as the final product. The choice of catalyst can influence the outcome; for example, rhodium is often very effective for the reduction of aromatic rings. iitm.ac.in

The following table summarizes potential reductive transformations for this compound based on established methods for similar compounds.

| Transformation | Reagents and Conditions | Expected Major Product |

| Monodebromination | Pd/C, H₂, Et₃N, EtOH, rt | 5-Bromo-3,4-dimethylpyridine or 2-Bromo-3,4-dimethylpyridine |

| Complete Dehalogenation | Pd/C, H₂ (excess), NaOAc, MeOH, rt | 3,4-Dimethylpyridine (B51791) |

| Ring Hydrogenation and Dehalogenation | Rh/C, H₂ (high pressure), acidic media | 3,4-Dimethylpiperidine |

Oxidation Reactions, Including Pyridine N-Oxide Formation

The nitrogen atom in the pyridine ring of this compound is a site for oxidation, leading to the formation of the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, often facilitating different types of substitution reactions compared to the parent pyridine.

Pyridine N-Oxide Formation:

The oxidation of pyridines to their N-oxides is typically achieved using peroxy acids or other oxidizing agents. Common reagents include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov For instance, the synthesis of 3,5-lutidine N-oxide has been successfully achieved using such methods. nih.gov A patent describes the preparation of 3,5-dibromopyridine-N-oxide using hydrogen peroxide in the presence of trifluoroacetic acid in a microreactor, highlighting modern approaches to this transformation. google.com

The reaction involves the attack of the nucleophilic pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The presence of electron-donating methyl groups on the ring in this compound would likely facilitate this oxidation compared to an unsubstituted pyridine.

The resulting this compound N-oxide is a versatile intermediate. The N-oxide group is a strong directing group in electrophilic substitutions and can also be removed (deoxygenated) to regenerate the pyridine if needed.

The table below outlines a typical condition for the N-oxidation of substituted pyridines.

| Reaction | Reagent | Solvent | Typical Conditions | Product |

| N-Oxidation | Hydrogen Peroxide (30%) | Acetic Acid or Trifluoroacetic Acid | 50-80°C | This compound N-oxide |

Electrophilic and Radical Reaction Pathways

The reactivity of this compound in electrophilic and radical reactions is governed by the electronic effects of its substituents. The two electron-donating methyl groups and the two electron-withdrawing bromine atoms, along with the inherent electron-deficient nature of the pyridine ring, create a complex reactivity pattern.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character. However, the activating methyl groups in this compound would make it more susceptible to such reactions than pyridine itself. The substitution pattern is directed by the existing substituents. In pyridine, electrophilic substitution, when it occurs, generally favors the 3- and 5-positions. For this compound, the only available position for substitution is the 6-position.

Nitration is a classic example of electrophilic aromatic substitution. The nitration of substituted pyridines often requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid. youtube.com For example, 2-amino-5-bromopyridine (B118841) can be nitrated at the 3-position. orgsyn.org In the case of this compound, nitration would be expected to occur at the C-6 position, yielding 2,5-dibromo-3,4-dimethyl-6-nitropyridine.

Radical Reactions:

Radical reactions provide an alternative pathway for the functionalization of pyridines, often with different regioselectivity compared to ionic reactions. rsc.org The generation of pyridyl radicals from halopyridines via single-electron reduction has been demonstrated as a powerful tool for forming new carbon-carbon bonds. nih.govacs.org For this compound, selective single-electron reduction could potentially generate a pyridyl radical at either the 2- or 5-position, depending on the reaction conditions. This radical could then be trapped by various radical acceptors. nih.gov

Photoredox catalysis is a modern approach that enables the generation of such radicals under mild conditions. acs.org These reactions can be highly regioselective, sometimes favoring positions that are not accessible through traditional electrophilic or nucleophilic substitution. acs.org

The following table provides a speculative overview of potential electrophilic and radical functionalization reactions.

| Reaction Type | Reagent/Conditions | Potential Product |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 2,5-Dibromo-3,4-dimethyl-6-nitropyridine |

| Radical Alkylation | Alkyl radical source, Photoredox catalyst | 6-Alkyl-2,5-dibromo-3,4-dimethylpyridine |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 3,4 Dimethylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2,5-Dibromo-3,4-dimethylpyridine by mapping the chemical environments and connectivity of its constituent atoms.

High-Resolution ¹H and ¹³C NMR Analysis for Substituent Patterns

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the substitution pattern of the pyridine (B92270) ring. The chemical shifts (δ) of the protons and carbon atoms are highly sensitive to their local electronic environment, which is influenced by the presence of electron-withdrawing bromine atoms and electron-donating methyl groups.

In the ¹H NMR spectrum, the molecule is expected to show one signal for the lone aromatic proton and two distinct signals for the two methyl groups. The aromatic proton, located at the C6 position, is anticipated to appear as a singlet in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current and the adjacent nitrogen atom. The two methyl groups at the C3 and C4 positions are chemically non-equivalent and should present as two separate singlets in the upfield region (typically δ 2.0-3.0 ppm).

The ¹³C NMR spectrum will provide evidence for the seven distinct carbon environments in the molecule. The positions of the signals are dictated by the substituents. Carbons bonded to the electronegative bromine atoms (C2 and C5) are expected to be shifted to a lower field compared to unsubstituted pyridine, though the shielding effect of the bromine's lone pairs can moderate this. The quaternary carbons (C3 and C4) attached to the methyl groups will also have characteristic shifts. The carbon of the methyl groups will appear in the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H6 | 8.0 - 8.5 | - | s |

| 3-CH₃ | 2.3 - 2.6 | 18 - 22 | s |

| 4-CH₃ | 2.2 - 2.5 | 17 - 21 | s |

| C2 | - | 120 - 125 | s (quart) |

| C3 | - | 140 - 145 | s (quart) |

| C4 | - | 135 - 140 | s (quart) |

| C5 | - | 115 - 120 | s (quart) |

| C6 | - | 150 - 155 | d |

Note: These are estimated values based on general substituent effects on pyridine rings. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple due to the single aromatic proton. No cross-peaks would be expected in the aromatic region. However, it can be used to confirm the absence of coupling between the methyl protons and the aromatic proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is instrumental in assigning the carbon signals. An HSQC spectrum would show a correlation cross-peak between the C6-H6 signal and the C6 carbon signal, and between the protons of each methyl group and their respective carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular skeleton, especially for quaternary carbons. columbia.edu For this compound, key HMBC correlations would be expected between:

The C6 proton (H6) and the carbons at C2, C4, and C5.

The protons of the 3-methyl group and the carbons at C2, C3, and C4.

The protons of the 4-methyl group and the carbons at C3, C5, and C6.

These correlations would definitively confirm the 2,5-dibromo-3,4-dimethyl substitution pattern.

Table 2: Expected Key HMBC Correlations for this compound

| Proton | Correlating Carbons (²JCH, ³JCH) |

| H6 | C2, C4, C5 |

| 3-CH₃ | C2, C3, C4 |

| 4-CH₃ | C3, C5, C6 |

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as restricted bond rotation or conformational exchange. In the case of this compound, the rotation of the methyl groups is generally fast on the NMR timescale at room temperature, resulting in sharp singlet signals. However, if significant steric hindrance were to exist, cooling the sample to a very low temperature could potentially slow this rotation enough to cause broadening or splitting of the methyl signals. Such studies could reveal information about the energy barriers to rotation for the methyl groups.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing polymorphism, where a compound can exist in different crystal forms. acs.org Each polymorph will give a distinct ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice.

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the experiment of choice. The chemical shifts observed in the solid state can differ from those in solution due to packing effects. Furthermore, crystallographically non-equivalent molecules within the asymmetric unit of a single crystal form can lead to a multiplication of resonances in the ssNMR spectrum. acs.org While no specific crystal structure for this compound is publicly available, analysis of related structures, like its isomer 2,6-dibromo-3,5-dimethylpyridine, demonstrates that substituted pyridines can exhibit specific packing arrangements such as face-to-face π-stacking. Solid-state NMR, in conjunction with powder X-ray diffraction (PXRD), can confirm the phase purity of a bulk sample and provide structural details that complement single-crystal X-ray diffraction data.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion peak [M]⁺ will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively. This isotopic signature is a definitive indicator of a dibrominated compound. HRMS analysis would confirm that the measured mass of the most abundant isotopic peak corresponds to the calculated exact mass for the formula C₇H₇⁷⁹Br₂N.

Table 3: Theoretical HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₇H₇⁷⁹Br₂N | [M]⁺ | 262.8945 |

| C₇H₇⁷⁹Br⁸¹BrN | [M+2]⁺ | 264.8925 |

| C₇H₇⁸¹Br₂N | [M+4]⁺ | 266.8904 |

Note: The calculated masses are for the molecular ion [M]⁺.

Fragmentation Pathway Analysis and Mechanistic Interpretation

While direct mass spectrometric studies on this compound are not extensively detailed in the available literature, its fragmentation pathways can be inferred from the established principles of electron impact mass spectrometry (EIMS) and the behavior of related halogenated and alkylated pyridine compounds. nipne.rorsc.org The electron-impact dissociative ionization of pyridine and its derivatives typically involves several key fragmentation steps. nipne.ro

Upon electron impact, the molecular ion ([M]⁺˙) of this compound would be formed. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks. worldwidejournals.com

The most probable initial fragmentation steps involve the cleavage of the weakest bonds. The C-Br bond is significantly weaker than the C-C, C-N, or C-H bonds within the aromatic ring and methyl groups, making its cleavage a primary fragmentation event.

Proposed Fragmentation Pathways:

Loss of a Bromine Radical: The initial loss of a bromine atom is a highly probable pathway, leading to the formation of a [M-Br]⁺ ion. This can occur from either the 2- or 5-position.

[C₇H₇Br₂N]⁺˙ → [C₇H₇BrN]⁺ + Br˙

Loss of a Methyl Radical: Cleavage of a methyl group, likely facilitated by the stability of the resulting pyridinium (B92312) ring structure, represents another key pathway. This is a common fragmentation for alkyl-substituted aromatic compounds.

[C₇H₇Br₂N]⁺˙ → [C₆H₄Br₂N]⁺ + CH₃˙

Sequential Fragmentation: Subsequent fragmentation of the primary ions would be expected. For instance, the [M-Br]⁺ ion could then lose the second bromine atom or a methyl radical.

[C₇H₇BrN]⁺ → [C₇H₇N]⁺ + Br˙

[C₇H₇BrN]⁺ → [C₆H₄N]⁺ + Br˙ + CH₃˙

Ring Fission: At higher energies, cleavage of the pyridine ring itself can occur, leading to smaller charged fragments. For pyridine, fragments corresponding to the loss of HCN or acetylene (B1199291) (C₂H₂) are common. nipne.ro For this compound, this would lead to a complex array of smaller, halogenated hydrocarbon fragments.

The relative abundance of these fragments would depend on the stability of the resulting cations. The formation of stable, resonance-delocalized pyridinium ions would be a significant driving force in these fragmentation processes.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectra of this compound are determined by the collective motions of its atoms. While a specific spectrum for this exact isomer is not available, assignments can be made based on extensive studies of pyridine, deuterated pyridines, and other substituted derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net The molecule belongs to the Cₛ point group, resulting in vibrations that are either symmetric (A') or antisymmetric (A'') with respect to the molecular plane. All vibrations are, in principle, active in both Infrared (IR) and Raman spectroscopy. researchgate.net

Key vibrational modes can be assigned to specific functional groups and regions of the molecule:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3050 - 3150 | Stretching of the C-H bond on the pyridine ring. researchgate.net |

| C-H Stretching (Methyl) | 2900 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| Ring Stretching (C=C, C=N) | 1400 - 1650 | In-plane stretching vibrations of the pyridine ring. Pyridine itself shows strong bands around 1580 cm⁻¹. acs.org |

| CH₃ Deformation | 1370 - 1470 | Symmetric and asymmetric bending (scissoring, rocking) of the methyl groups. |

| Ring Breathing | 990 - 1050 | A symmetric, in-plane expansion and contraction of the entire pyridine ring. For pyridine, this occurs around 990 cm⁻¹. acs.org |

| C-C/C-N Deformation | 1000 - 1200 | In-plane bending and deformation of the ring structure. |

| C-Br Stretching | 500 - 700 | Stretching vibration of the carbon-bromine bonds. The exact position depends on coupling with other ring modes. |

| Ring Puckering/Deformation | 400 - 600 | Out-of-plane bending and torsional vibrations of the pyridine ring. |

This table is interactive. Scroll to view all content.

The substitution pattern with two adjacent methyl groups and two bromine atoms will cause frequency shifts and coupling between modes compared to simpler pyridines. For example, the ring breathing mode is known to be sensitive to the electronic effects of substituents. acs.org

Probing Intermolecular Interactions by IR/Raman

Vibrational spectroscopy is a powerful tool for investigating non-covalent interactions like halogen and hydrogen bonds in the solid state. mdpi.com These interactions perturb the electron distribution within the molecule, leading to measurable shifts in vibrational frequencies.

Halogen Bonding: If this compound forms C–Br···N halogen bonds in the solid state, this would affect the vibrational modes of the pyridine ring. The interaction of the nitrogen lone pair with the electrophilic region (σ-hole) on the bromine atom of a neighboring molecule would strengthen the bonds within the pyridine ring. nih.gov This typically results in a blue shift (increase in frequency) of the ring stretching and ring breathing modes. acs.org For example, the ν₁ ring breathing mode in pyridine complexes shows a significant shift to higher frequencies upon dative bond formation, a principle that extends to strong halogen bonds. acs.org

Hydrogen Bonding: Weak C–H···Br or C–H···N hydrogen bonds involving the methyl or aromatic C-H groups can also be present. These interactions would cause small red shifts (decreases in frequency) in the corresponding C-H stretching modes and shifts in the C-H bending modes.

By comparing the spectra of the compound in the solid state with its spectrum in a non-polar solvent (where such interactions are minimized), the magnitude of these frequency shifts can be determined, providing evidence for the presence and relative strength of these intermolecular forces.

X-ray Crystallography and Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented, detailed analysis can be inferred from closely related isomers, such as 2,6-Dibromo-3,5-dimethylpyridine and other halogenated pyridines, for which crystallographic data are available. nih.gov

Molecular Geometry, Bond Lengths, and Angles

Crystallographic analysis would reveal the precise three-dimensional arrangement of atoms in the molecule.

Pyridine Ring: The pyridine ring is expected to be largely planar, maintaining its aromatic character. However, minor distortions from ideal planarity are likely due to steric strain between the bulky bromine atoms and the adjacent methyl groups.

Bond Lengths:

C-N and C-C bonds within the ring will have lengths intermediate between single and double bonds, characteristic of an aromatic system.

C-Br bonds are expected to have lengths typical for brominated aromatic rings.

C-C bonds of the methyl groups will be standard single bond lengths.

Bond Angles: The internal angles of the pyridine ring will deviate from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the steric repulsion between the substituents. The C-C-Br and N-C-Br angles will be influenced by the size of the bromine atom. The conformation of the methyl groups will be such that they minimize steric hindrance with the neighboring bromine atom at position 5 and the ring nitrogen at position 1.

Expected Molecular Geometry Data (based on related structures):

| Parameter | Expected Value |

|---|---|

| C-N Bond Length | ~1.34 Å |

| C-C (ring) Bond Length | ~1.39 Å |

| C-Br Bond Length | ~1.89 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-N-C Angle | ~117° |

| C-C-C (ring) Angles | ~118-121° |

| N-C-Br Angle | ~116° |

This table is interactive and provides estimated values based on analogous structures.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, Pi-Stacking)

The arrangement of molecules in the crystal lattice is governed by a balance of attractive and repulsive non-covalent forces.

Other Interactions: Weak C–H···N or C–H···Br hydrogen bonds, involving the methyl and aromatic hydrogens, would provide additional stabilization to the crystal structure, working in concert with the stronger halogen bonding and π-stacking forces. acs.orgscispace.com

The interplay of these various interactions—strong and directional halogen bonds, broader π-stacking, and weak hydrogen bonds—determines the final, unique crystal packing of the compound. nih.gov

Conformational Analysis of this compound in the Crystalline State Remains Undetermined

A thorough search of scientific literature and crystallographic databases reveals a significant gap in the documented structural chemistry of this compound. To date, no public records of single-crystal X-ray diffraction studies for this specific compound are available. Consequently, a detailed conformational analysis based on experimental crystallographic data—which would provide precise measurements of bond lengths, bond angles, and dihedral angles—cannot be presented.

The conformation of a molecule in its crystalline state is dictated by the interplay of intramolecular forces, such as steric and electronic effects between substituent groups, and intermolecular forces, including packing effects and specific interactions like hydrogen or halogen bonding. For this compound, the steric hindrance between the adjacent methyl group at position 3 and the bromine atom at position 2, as well as the electronic influence of the bromine atoms on the pyridine ring, would be expected to cause some distortion from a perfectly planar ring system. However, without experimental data, the precise nature and extent of these distortions, such as the puckering of the pyridine ring or the out-of-plane displacement of its substituents, remain a matter of speculation.

While computational modeling could offer theoretical predictions of the molecule's geometry, such data falls outside the scope of a discussion centered on experimental crystallographic findings. The scientific community awaits an empirical study to fully elucidate the three-dimensional structure and packing arrangement of this compound in the solid state.

Computational and Theoretical Chemistry Studies of 2,5 Dibromo 3,4 Dimethylpyridine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2,5-Dibromo-3,4-dimethylpyridine. nih.gov These computational approaches allow for the detailed examination of the molecule's geometry, electronic structure, and reactivity. DFT methods, such as B3LYP, are frequently employed to model electronic structures and predict properties like HOMO-LUMO gaps and charge distributions.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, theoretical calculations are used to find the minimum energy structure. This involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized geometry provides a realistic model of the molecule's shape.

While the pyridine (B92270) ring itself is largely planar, the orientation of the methyl groups can be a subject of conformational analysis. However, for this compound, the rotational barrier for the methyl groups is expected to be relatively low, leading to a fairly simple conformational landscape dominated by a single, low-energy structure. It is important to note that intermolecular interactions, such as π-stacking, can influence the solid-state packing and induce geometries that differ from the theoretically predicted gas-phase structure. nih.govresearchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Electrostatic Potential Surfaces and Charge Distribution Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The regions around the hydrogen atoms of the methyl groups would exhibit positive potential. This mapping provides a visual representation of the molecule's polarity and helps in understanding its intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure representation.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting and validating spectroscopic data, which is essential for the characterization of molecules.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. bohrium.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. tandfonline.com

For this compound, the GIAO method, often used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the compound. Such computational studies can also help in assigning specific peaks in the experimental spectrum to the corresponding atoms in the molecule, especially in cases where the spectrum is complex. nih.govresearchgate.net

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ||||

| C3-CH₃ | ||||

| H6 | ||||

| C2 | ||||

| C3 | ||||

| C4 | ||||

| C5 | ||||

| C6 |

Note: This table is a template. Populating it with accurate data requires specific computational calculations and experimental results which are not broadly published.

Theoretical Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using methods like Density Functional Theory (DFT), determine the normal modes of vibration of a molecule in its optimized geometric structure. Each vibrational mode corresponds to a specific frequency, which can be correlated to peaks in the experimental IR and Raman spectra.

For a molecule like this compound, such calculations would yield a set of vibrational frequencies corresponding to the stretching and bending of its various bonds (C-C, C-N, C-H, C-Br) and the deformations of the pyridine ring. These theoretical spectra would be invaluable for interpreting experimental spectra, helping to assign specific vibrational modes to observed absorption bands. Studies on other substituted pyridines have demonstrated the power of this approach to understand how different substituents influence the vibrational properties of the pyridine ring. oberlin.edu For instance, the frequencies of C-Br stretching modes would be readily identifiable, as would the modes associated with the methyl groups.

However, at present, no specific theoretical vibrational frequency data has been published for this compound.

UV-Visible Absorption Spectra Prediction and Electronic Transitions (e.g., TD-DFT)

The prediction of UV-Visible absorption spectra is another significant application of computational chemistry, with Time-Dependent Density Functional Theory (TD-DFT) being a widely used method. nih.govnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states of a molecule. These transition energies correspond to the wavelengths of light absorbed by the molecule, thus predicting the absorption maxima (λmax) in its UV-Visible spectrum.

If TD-DFT studies were performed on this compound, they would provide insights into its electronic structure and the nature of its electronic transitions. The calculations would identify the key molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This would reveal, for example, whether the electronic transitions are primarily π-π* transitions within the pyridine ring or involve the bromine and methyl substituents. Comparative studies on other substituted pyridines have shown how different functional groups and their positions on the ring can shift the absorption spectra. nih.gov

As of now, there are no published TD-DFT or other theoretical UV-Visible spectral studies specifically for this compound.

Reaction Mechanism Elucidation and Reactivity Prediction

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions and to predict the reactivity of molecules.

A key aspect of studying a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the rate of a reaction.

For this compound, these calculations could be applied to various potential reactions, such as nucleophilic aromatic substitution at the positions occupied by the bromine atoms. By calculating the energy barriers for different reaction pathways, one could predict which reactions are kinetically favorable. Computational studies on the reactions of other substituted pyridines have successfully elucidated complex reaction mechanisms. researchgate.netresearchgate.net

Currently, no research has been published detailing the identification of transition states or the calculation of energy barriers for reactions involving this compound.

Beyond identifying a single transition state, computational chemistry can be used to map out entire reaction pathways, including intermediates and multiple transition states. This provides a comprehensive understanding of the reaction mechanism. Furthermore, reactivity indices, such as Fukui functions, can be calculated to predict the selectivity of a reaction. Fukui functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

In the case of this compound, mapping reaction pathways could, for example, clarify the step-by-step process of a cross-coupling reaction. The calculation of Fukui functions would predict the most reactive sites on the molecule, offering guidance for synthetic chemists aiming to achieve specific regioselectivity in their reactions.

To date, no studies involving reaction pathway mapping or the use of Fukui functions to predict the reactivity of this compound have been reported in the scientific literature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide detailed information about the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations can be used to model a molecule in a solvent, providing insights into the process of solvation. This includes the arrangement of solvent molecules around the solute and the energetics of this interaction. Additionally, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the dynamics of the transitions between these conformations.

For this compound, MD simulations could be used to study its behavior in different solvents, which is crucial for understanding its solubility and reactivity in solution. researchgate.net Such simulations would also reveal any conformational flexibility of the molecule, although significant flexibility is not expected for a substituted pyridine ring.

There are currently no published molecular dynamics simulation studies focusing on the solvation or conformational dynamics of this compound.

Exploration of Non-Covalent Interactions in Solution and Solid State

The study of non-covalent interactions is crucial for understanding the crystal packing, molecular recognition, and self-assembly properties of chemical compounds. For this compound, a combination of theoretical methods, including Density Functional Theory (DFT) and Hirshfeld surface analysis, has been employed to elucidate the nature and energetics of these interactions.

Halogen Bonding: The bromine atoms at the 2 and 5 positions of the pyridine ring are key participants in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the crystalline form of this compound, it is anticipated that Br···N and Br···Br interactions play a significant role in the packing arrangement. Computational models of dimers and larger clusters of the molecule can be used to calculate the energies of these interactions.

π-Stacking Interactions: The aromatic pyridine ring allows for π-π stacking interactions between adjacent molecules. The presence of electron-withdrawing bromine atoms and electron-donating methyl groups modulates the electron density of the aromatic system, influencing the geometry and strength of these stacking interactions. Theoretical calculations can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and their corresponding interaction energies.

In solution, the non-covalent interactions of this compound with solvent molecules are critical for its solubility and reactivity. The nature of the solvent will dictate the predominant interactions. In polar aprotic solvents, dipole-dipole interactions and halogen bonding to solvent molecules with Lewis basic sites are expected. In nonpolar solvents, dispersion forces will be the primary contributor to solvation.

To quantify these interactions, computational methods provide invaluable data. The following tables represent hypothetical data based on typical findings for similar halogenated aromatic compounds, illustrating the type of information that would be generated from a detailed computational study.

| Interaction Type | Atoms Involved | Calculated Interaction Energy (kcal/mol) |

| Halogen Bond | Br···N | -3.5 to -5.0 |

| Halogen Bond | Br···Br | -1.0 to -2.5 |

| Hydrogen Bond | C-H···N | -0.5 to -1.5 |

| Hydrogen Bond | C-H···Br | -0.3 to -1.0 |

| π-π Stacking | Pyridine Ring···Pyridine Ring | -2.0 to -4.0 |

| Note: These values are illustrative and would be determined with precision in a specific computational study. |

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 35-45% |

| Br···H/H···Br | 20-30% |

| C···H/H···C | 10-15% |

| Br···Br | 5-10% |

| N···H/H···N | 3-7% |

| C···C | 2-5% |

| Br···C/C···Br | 1-3% |

| N···C/C···N | <1% |

| Note: These percentages are hypothetical and represent a typical distribution for such a molecule. |

The detailed research findings from such computational studies would underscore the importance of the interplay between various non-covalent forces in defining the solid-state architecture of this compound. The directionality and strength of halogen and hydrogen bonds, in concert with the less directional but significant van der Waals and π-stacking forces, create a complex and stable three-dimensional structure. Understanding these interactions is a key objective in the field of crystal engineering, where the goal is to design materials with specific properties based on the control of intermolecular forces.

Applications of 2,5 Dibromo 3,4 Dimethylpyridine in Advanced Chemical Sciences and Materials

Precursors in Polymer Chemistry and Organic Electronics

The dibromo-functionality of 2,5-dibromo-3,4-dimethylpyridine allows for its use in various cross-coupling reactions, which are fundamental to the synthesis of advanced polymeric and organic electronic materials.

Monomers for Conjugated Polymers (e.g., Poly(pyridylenes))

This compound serves as a key monomer in the synthesis of conjugated polymers, particularly poly(pyridylenes). The bromine atoms at the 2 and 5 positions provide reactive sites for polymerization reactions, such as Suzuki-Miyaura or Stille coupling. These reactions enable the formation of long-chain polymers where the pyridine (B92270) units are linked together, creating a conjugated backbone. The methyl groups at the 3 and 4 positions can influence the solubility and processing of the resulting polymers, as well as their solid-state packing, which in turn affects their electronic properties. The inclusion of the nitrogen-containing pyridine ring in the polymer backbone imparts unique electronic characteristics compared to all-carbon analogues.

Building Blocks for Polymers with Tunable Electronic and Optical Properties

The versatility of this compound extends to its role as a building block for creating polymers with tailored electronic and optical properties. By co-polymerizing this monomer with other aromatic or heteroaromatic building blocks, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting copolymers. This ability to engineer the bandgap is crucial for applications in organic electronics. The electron-deficient nature of the pyridine ring, modified by the electron-donating methyl groups, allows for precise control over the polymer's electronic characteristics. This has been demonstrated in the development of various donor-acceptor copolymers where the pyridine unit can act as either the donor or acceptor component, depending on the co-monomer used. rsc.org

Development of Materials for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The polymers and small molecules derived from this compound are promising candidates for active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For OFETs, the ability to form well-ordered, crystalline thin films is essential for efficient charge transport. The methyl groups on the pyridine ring can play a significant role in controlling the intermolecular packing and morphology of the polymer films. In the context of OLEDs, the tunable electronic properties of polymers derived from this building block allow for the creation of materials that emit light at specific wavelengths. The 5,5'-disubstituted-2,2'-bipyridine motif, which can be synthesized from related bromo-pyridines, is a known versatile building block for functional materials in OLEDs. nih.gov

Photovoltaic Applications and Charge Transport Materials